

# The Claisen-Schmidt Condensation: A Technical Guide to the Synthesis of Dibenzylideneacetone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,5-Diphenylpenta-1,4-dien-3-one*

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This guide provides an in-depth overview of the Claisen-Schmidt condensation reaction for the synthesis of dibenzylideneacetone (DBA), a compound of significant interest in organometallic chemistry and as a component in sunscreens.<sup>[1]</sup> The synthesis represents a classic example of a crossed-aldol condensation, valued for its efficiency and the formation of a highly conjugated system.<sup>[1]</sup>

## Reaction Principle

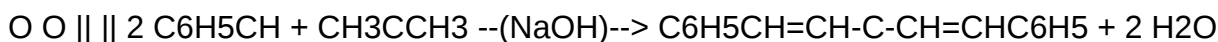
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an  $\alpha$ -hydrogen and an aromatic carbonyl compound that lacks an  $\alpha$ -hydrogen.<sup>[2]</sup> In the synthesis of dibenzylideneacetone, two equivalents of benzaldehyde (an aromatic aldehyde with no  $\alpha$ -hydrogens) react with one equivalent of acetone, which possesses enolizable  $\alpha$ -hydrogens.<sup>[1][3]</sup> The lack of  $\alpha$ -hydrogens on benzaldehyde prevents it from undergoing self-condensation.<sup>[1]</sup> The reaction proceeds sequentially, with two successive condensation and dehydration steps to yield the final product, (1E,4E)-**1,5-diphenylpenta-1,4-dien-3-one**.<sup>[1][4]</sup>

## Reaction Mechanism

The synthesis of dibenzylideneacetone via the Claisen-Schmidt condensation unfolds in a series of steps, initiated by a base, typically sodium hydroxide:<sup>[1]</sup>

- **Enolate Formation:** A hydroxide ion deprotonates an  $\alpha$ -hydrogen from acetone, forming a resonance-stabilized enolate ion.[\[1\]](#)[\[5\]](#)
- **Nucleophilic Attack (First Condensation):** The nucleophilic enolate attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, resulting in a  $\beta$ -hydroxy ketone intermediate.[\[1\]](#)[\[5\]](#)
- **Dehydration:** This intermediate readily undergoes base-catalyzed dehydration to form benzylideneacetone, an  $\alpha,\beta$ -unsaturated ketone. The formation of a stable conjugated system drives this step.[\[1\]](#)[\[4\]](#)
- **Second Condensation and Dehydration:** The resulting benzylideneacetone still has acidic  $\alpha$ -hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of benzaldehyde, and a subsequent dehydration yields the final product, dibenzylideneacetone.[\[1\]](#)

The overall reaction is as follows:



Benzaldehyde    Acetone    Dibenzylideneacetone

## Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of dibenzylideneacetone.

Parameter	Value	Reference(s)
Reactant Molar Ratio	2 eq. Benzaldehyde : 1 eq. Acetone	[3][4]
Typical Yield (Crude)	90-94%	[6]
Typical Yield (Recrystallized)	~77-80%	[6][7]
Melting Point (Crude)	104-107 °C	[6]
Melting Point (Purified)	110-112 °C	[3][8]
Appearance	Pale-yellow crystalline solid	[8][9]
Solubility	Insoluble in water; Soluble in acetone, chloroform, and ethanol.	[8][9]

## Experimental Protocols

The following is a representative experimental protocol synthesized from established procedures.[3][6][10]

Materials:

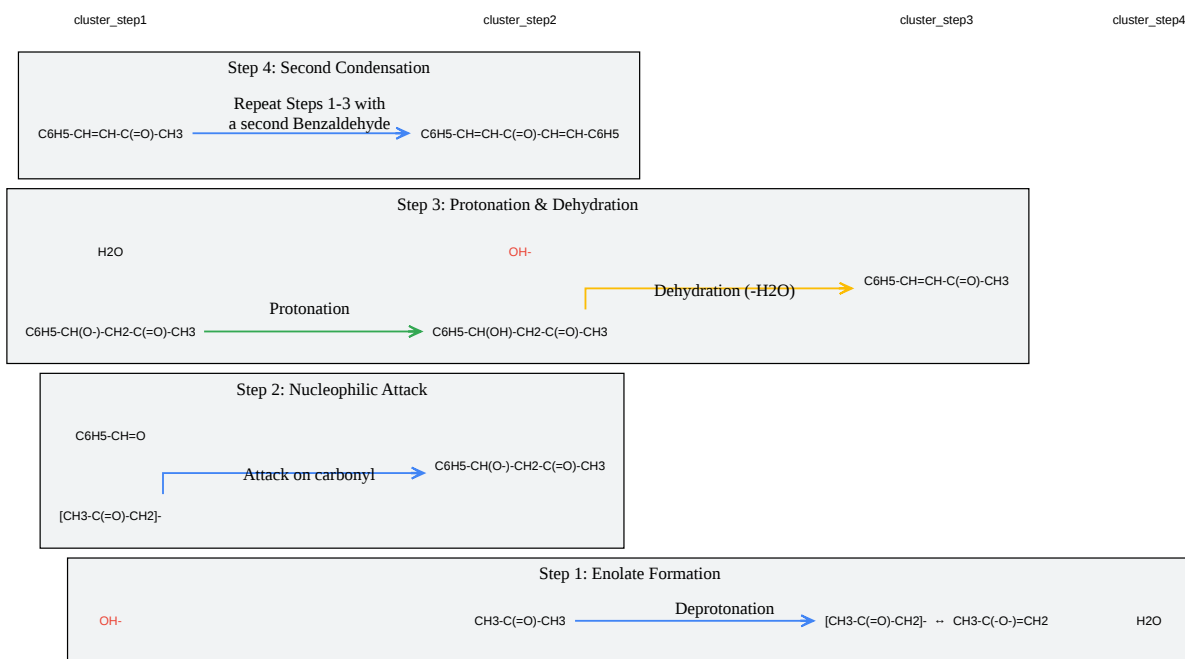
- Benzaldehyde (2 equivalents)
- Acetone (1 equivalent)
- Sodium Hydroxide (NaOH)
- Ethanol (95%)
- Water
- Ethyl Acetate (for recrystallization)

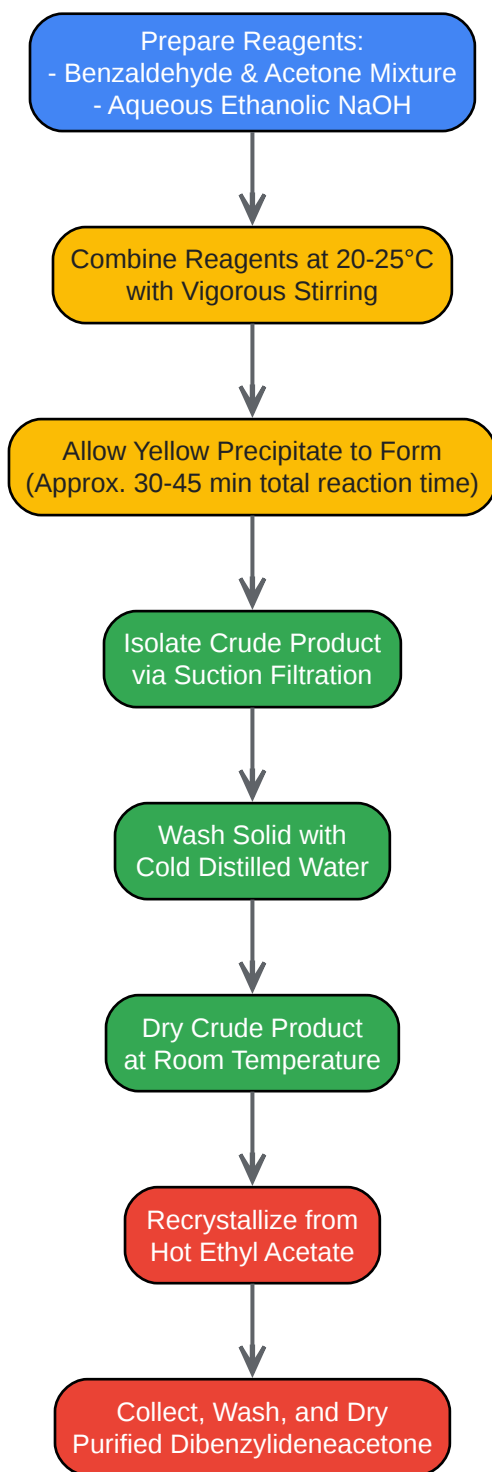
Procedure:

- Preparation of Reagent Solution: In a flask equipped with a mechanical stirrer, prepare a solution of sodium hydroxide in a mixture of water and ethanol. Cool the solution to approximately 20-25°C.[6]
- Reaction Initiation: Prepare a mixture of benzaldehyde (2 eq.) and acetone (1 eq.).[6] While stirring the NaOH solution vigorously, add approximately half of the benzaldehyde-acetone mixture.[6]
- Precipitation: A yellow precipitate should form within a few minutes.[6] Continue stirring for about 15 minutes.[6]
- Completion of Reaction: Add the remaining benzaldehyde-acetone mixture and continue to stir vigorously for an additional 30 minutes.[6]
- Isolation of Crude Product: Filter the resulting slurry using a Büchner funnel under suction.[3]
- Washing: Wash the collected solid thoroughly with cold distilled water to remove residual sodium hydroxide.[3][6]
- Drying: Dry the crude product at room temperature to a constant weight.[6]
- Purification (Recrystallization): Recrystallize the crude dibenzylideneacetone from hot ethyl acetate.[6] A common ratio is 100 mL of ethyl acetate for every 40 g of crude product.[6]
- Final Product: Collect the purified yellow crystals by filtration, wash with a small amount of ice-cold ethanol, and dry.[10]

## Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.





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- To cite this document: BenchChem. [The Claisen-Schmidt Condensation: A Technical Guide to the Synthesis of Dibenzylideneacetone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670417#claisen-schmidt-condensation-for-dibenzylideneacetone-synthesis]

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